(2S,4S)-4-Fluoro-piperidine-1,2-dicarboxylic acid 1-benzyl ester
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Overview
Description
“(2S,4S)-4-Fluoro-piperidine-1,2-dicarboxylic acid 1-benzyl ester” is a complex organic compound. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “2S,4S” notation indicates the stereochemistry of the molecule at the 2nd and 4th positions of the piperidine ring . The molecule also contains a fluoro group at the 4th position, two carboxylic acid groups at the 1st and 2nd positions, and a benzyl ester group at the 1st position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the fluoro group, the carboxylic acid groups, and finally the benzyl ester group . The exact methods and reagents used would depend on the specific conditions and requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring provides a rigid, cyclic backbone, while the fluoro, carboxylic acid, and benzyl ester groups contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxylic acid groups could participate in acid-base reactions, the fluoro group could undergo substitution reactions, and the benzyl ester group could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and fluoro groups could increase its solubility in polar solvents, while the benzyl ester group could increase its lipophilicity .Scientific Research Applications
Synthetic Intermediates for Pharmacological Compounds
The compound's framework, specifically the piperidine derivative, has been used as a synthetic intermediate in the synthesis of compounds with potential pharmacological applications. For example, 2,4-piperidinedione derivatives, closely related to the specified compound, have been utilized in the synthesis of emetine-like antiepileptic agents, herbicide agents, and therapeutic agents for liver disorders. These applications highlight the versatility and importance of piperidine derivatives in medicinal chemistry and drug development processes (Ibenmoussa et al., 1998).
Asymmetric Synthesis and Further Elaboration
Piperidine derivatives prepared from serine and terminal acetylenes, through processes such as Claisen rearrangement, serve as versatile intermediates for the synthesis of a broad range of substituted piperidines. These intermediates are crucial for generating optically pure piperidines with substituents alpha to nitrogen, demonstrating their significance in the asymmetric synthesis and development of compounds with potential biological activities (Acharya & Clive, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. This could involve exploring new synthetic routes, studying its reactivity under different conditions, or testing its activity against various biological targets .
Properties
IUPAC Name |
(2S,4S)-4-fluoro-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-6-7-16(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKSKDKKCNWFIA-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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